molecular formula C7H16ClNO2 B555159 tert-Butyl 3-aminopropanoate hydrochloride CAS No. 58620-93-2

tert-Butyl 3-aminopropanoate hydrochloride

Cat. No. B555159
CAS RN: 58620-93-2
M. Wt: 181.66 g/mol
InChI Key: DOMTZTVJNZKUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-aminopropanoate hydrochloride” is a useful intermediate for pharmaceutical and organic synthesis . It is also known as "beta-Alanine tert-butyl ester hydrochloride" .


Synthesis Analysis

The synthesis of “tert-Butyl 3-aminopropanoate hydrochloride” involves the reaction of tertiary and secondary alcohols with hydrogen halides . The SN1 mechanism is generally accepted to be correct for this reaction .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-aminopropanoate hydrochloride” is C7H16ClNO2 . The molecular weight is 181.66 g/mol .


Chemical Reactions Analysis

“tert-Butyl 3-aminopropanoate hydrochloride” readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-aminopropanoate hydrochloride” include a molecular weight of 181.66 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Asymmetric Synthesis

tert-Butyl 3-aminopropanoate hydrochloride is used in the asymmetric synthesis of various compounds. For instance, it has been employed in the synthesis of α-pyridyl-α-amino acid derivatives, demonstrating its utility in creating compounds with specific chirality (Bull et al., 2002).

Synthesis of Cryptophycin-24

In the field of medicinal chemistry, tert-Butyl 3-aminopropanoate hydrochloride plays a crucial role in the synthesis of complex molecules like Cryptophycin-24 (Arenastatin A), a compound with potential anticancer properties (Eggen et al., 2000).

Chemoselective Synthesis

This compound is also significant in chemoselective synthesis processes. For example, it is used in the synthesis of 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts, highlighting its versatility in organic synthesis (Faridoon et al., 2015).

Enantioselective Alkylation

tert-Butyl 3-aminopropanoate hydrochloride is also involved in enantioselective alkylation processes. This is crucial in the synthesis of amino acid derivatives with specific stereochemistry, which is important in the pharmaceutical industry (Shirakawa et al., 2014).

Application in NMR Studies

In nuclear magnetic resonance (NMR) studies, derivatives of tert-Butyl 3-aminopropanoate hydrochloride, like O-tert-Butyltyrosine, have been used as tags for high-molecular-weight systems and in measurements of submicromolar ligand binding affinities (Chen et al., 2015).

Amino Acid Extraction Studies

This compound finds application in extraction studies, such as in the extraction of amino acids from aqueous solutions using derivatives of tert-Butyl 3-aminopropanoate hydrochloride (Franz et al., 2019).

Safety And Hazards

“tert-Butyl 3-aminopropanoate hydrochloride” is highly flammable and causes serious eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

“tert-Butyl 3-aminopropanoate hydrochloride” is a biochemical for proteomics research . It is a useful intermediate for pharmaceutical and organic synthesis, indicating its potential for future applications in these fields .

properties

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585057
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-aminopropanoate hydrochloride

CAS RN

58620-93-2
Record name tert-Butyl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Beta-Ala-OtBu hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate (XVIII8): Following general procedure (F), after forming the intermediate, β-alanine t-butyl ester hydrochloride (0.278 g, 1.53 mmol) and triethylamine (0.41 mL, 2.92 mmol) were added. After work-up and purification, 0.48 g of the title compound as a white foam solid was obtained (65% yield). mp: 50–53° C. MS: 531 (MH+). Anal. Calcd. for C24H23ClF4N2O5: C, 54.30; H, 4.37; N, 5.28. Found: C, 54.21; H, 4.44; N, 5.25. 1H NMR (CDCl3): δ 1.46 (s, 9H), 2.60 (t, J=6.2, 2H), 3.53 (s, 3H), 3.70 (m, 2H), 6.77 (d, J=8.7 Hz, 1H), 7.25 (m, 1H), 7.36 (dd, J=8.8 Hz, 2.6 Hz, 1H), 7.42 (d, J=7.8 Hz, 1H), 7.79 (d, J=2.2 Hz, 1H), 8.56 (t, J=5.6 Hz, 1H), 8.63 (s, 1H). IR (KBr, cm−1): 3351, 2981, 1762, 1721, 1531, 1491, 1439, 1319, 1261, 1171, 1130, 1060.
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
(S)-tert-butyl 3-(3-(5-chloro-2-methoxyphenyl)-3-fluoro-2-oxo-6-(trifluoromethyl)indoline-1-carboxamido)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-aminopropanoate hydrochloride
Reactant of Route 2
tert-Butyl 3-aminopropanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-aminopropanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-aminopropanoate hydrochloride
Reactant of Route 5
tert-Butyl 3-aminopropanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-aminopropanoate hydrochloride

Citations

For This Compound
4
Citations
D DeMong, X Dai, J Hwa, M Miller, SI Lin… - Journal of medicinal …, 2014 - ACS Publications
… Hydrolysis of the methyl ester was followed by coupling with tert-butyl 3-aminopropanoate hydrochloride. Removal of the tert-butyl ester with TFA afforded the desired compound 11a. …
Number of citations: 18 pubs.acs.org
Z Xiao, H Wei, Y Xu, A Haider, J Wei, S Yuan… - … Pharmaceutica Sinica B, 2022 - Elsevier
… To a solution of 3-hydroxyphthalic anhydride (4.9 g, 30 mmol) and NEt 3 (90 mmol) in 1,4-dioxane (60 mL) was added tert-butyl 3-aminopropanoate hydrochloride (33 mmol). After …
Number of citations: 7 www.sciencedirect.com
L Qiu, H Jiang, C Zhou, J Wang, Y Yu… - Journal of Medicinal …, 2023 - ACS Publications
Sphingosine-1-phosphate receptor 1 (S1PR1) is recognized as a novel therapeutic and diagnostic target in neurological disorders. We recently transferred the S1PR1 radioligand [ 11 C…
Number of citations: 4 pubs.acs.org
C De Cola, G Fiorillo, A Meli, S Aime… - Organic & …, 2014 - pubs.rsc.org
… To a stirred solution of the commercially available tert-butyl 3-aminopropanoate hydrochloride 4 (3.00 g, 16.5 mmol) and DIPEA (5.74 mL, 33.0 mmol) in DMF dry (15.0 mL), ethyl …
Number of citations: 48 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.